Benzyl (tert-butoxycarbonyl)-L-tyrosinate

Descripción

BenchChem offers high-quality Benzyl (tert-butoxycarbonyl)-L-tyrosinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (tert-butoxycarbonyl)-L-tyrosinate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDNRJRGRZEVCM-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427063 | |

| Record name | Boc-L-tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19391-35-6 | |

| Record name | Boc-L-tyrosine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-tyrosine benzyl ester: Properties, Synthesis, and Application

This guide provides an in-depth analysis of N-α-(tert-Butoxycarbonyl)-L-tyrosine benzyl ester (Boc-L-Tyr-OBzl), a critical building block in modern peptide synthesis and drug discovery. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, the logic of its application, and the validation of its purity, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Concepts and Significance

Boc-L-tyrosine benzyl ester is a derivative of the amino acid L-tyrosine, strategically modified with two essential protecting groups: the tert-butoxycarbonyl (Boc) group at the α-amino position and the benzyl (Bzl) group at the C-terminal carboxylic acid. This dual-protection scheme is fundamental to its utility.

-

The Boc Group: This protecting group shields the nucleophilic amino terminus, preventing unwanted side reactions and self-polymerization during peptide bond formation. Its key characteristic is its acid lability; it can be selectively removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), leaving other protecting groups intact.[1]

-

The Benzyl Ester Group: This group protects the C-terminal carboxylic acid, preventing it from participating in coupling reactions. It enhances the molecule's lipophilicity, which can be advantageous in certain synthetic contexts.[2] The benzyl ester is stable to the acidic conditions used for Boc removal but can be cleaved during the final step of peptide synthesis, typically via strong acids like hydrogen fluoride (HF) or catalytic hydrogenolysis.

This strategic orthogonality of protecting groups makes Boc-L-tyrosine benzyl ester an indispensable reagent, particularly in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[1][2][3]

Molecular Structure and Key Functional Groups

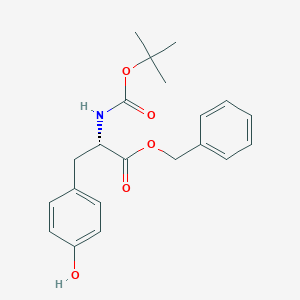

The diagram below illustrates the key components of the Boc-L-tyrosine benzyl ester molecule.

Caption: Key functional moieties of the Boc-L-Tyr-OBzl molecule.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use. The data below has been consolidated from various chemical suppliers and databases.

Table 1: Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 19391-35-6 | [2][4][5] |

| Molecular Formula | C₂₁H₂₅NO₅ | [2][4][5] |

| Molecular Weight | 371.43 g/mol | [5] |

| Appearance | White solid | [2] |

| Purity | ≥98% (typically by HPLC) | [2][4][5] |

| Storage Conditions | 0-8°C, store in a dry place | [2][6][7] |

| Synonyms | Boc-L-Tyr-OBzl | [2][5] |

Table 2: Representative Analytical Data

| Analysis Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm, singlet, 9H), aromatic protons of tyrosine and benzyl groups (~6.7-7.4 ppm), the α-proton, β-protons, and the benzyl CH₂ protons. |

| ¹³C NMR | Resonances for the carbonyls of the Boc and ester groups (~157 ppm, ~173 ppm), the quaternary carbon of the Boc group (~80 ppm), and aromatic and aliphatic carbons.[8] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (from both the carbamate and the ester), and aromatic C-H and C=C stretching.[9][10] |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. |

Synthesis and Self-Validating Purification

The synthesis of Boc-L-tyrosine benzyl ester is typically a two-step process starting from L-tyrosine. The logic of the sequence is crucial: the more nucleophilic amino group is protected first to prevent it from interfering with the subsequent esterification of the carboxylic acid.

Synthesis Workflow Diagram

Caption: Two-step synthesis and purification of Boc-L-Tyr-OBzl.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies.[8]

Step 1: Synthesis of N-α-(tert-Butoxycarbonyl)-L-tyrosine (Boc-L-Tyr-OH)

-

Rationale: The reaction is performed in a basic aqueous/organic mixture. The base (e.g., K₂CO₃ or NaOH) deprotonates the amino group of L-tyrosine, increasing its nucleophilicity to attack the di-tert-butyl dicarbonate ((Boc)₂O). Dioxane serves as a co-solvent to solubilize the (Boc)₂O.

-

Procedure: a. Dissolve potassium carbonate (K₂CO₃, 3.0 eq) in a 1:1 mixture of water and dioxane. Cool the solution to 0°C in an ice bath. b. Add L-tyrosine (1.0 eq) to the cooled solution with stirring. c. Add a solution of (Boc)₂O (1.0 eq) in dioxane dropwise to the reaction mixture. d. Allow the mixture to warm to room temperature and stir overnight. e. Work-up: Add water and acidify the mixture to pH 4 with a saturated KHSO₄ solution. This protonates the carboxylate, making the product extractable into an organic solvent. f. Extract the product with ethyl acetate (3x). The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield Boc-L-Tyr-OH, typically as an oil or solid.[8]

Step 2: Synthesis of Boc-L-tyrosine benzyl ester (Boc-L-Tyr-OBzl)

-

Rationale: This is a standard Williamson ether synthesis-like esterification. The base (NaHCO₃) deprotonates the carboxylic acid of Boc-L-Tyr-OH, forming a carboxylate anion that acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction.

-

Procedure: a. Dissolve the Boc-L-Tyr-OH (1.0 eq) from Step 1 in a 1:1 mixture of dioxane and DMF. b. Add sodium bicarbonate (NaHCO₃, 1.0 eq) and benzyl bromide (1.0 eq) to the solution. c. Heat the reaction mixture to 90°C and stir overnight.[8] d. Work-up & Purification (Self-Validating): i. Cool the mixture to room temperature and remove the solvent via rotary evaporation. ii. Dissolve the crude residue in ethyl acetate. This is the primary organic phase. iii. Wash the organic phase sequentially with brine (saturated NaCl solution) and water. The brine wash removes the bulk of inorganic salts and DMF, while the water wash removes any remaining water-soluble impurities. Each wash is a validation step; a clean separation and clear aqueous layer indicate successful removal of impurities. iv. Dry the purified organic layer over anhydrous MgSO₄, filter to remove the drying agent, and concentrate under reduced pressure. v. The final product is typically isolated as a yellow oil or a white solid upon further purification or trituration.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-tyrosine benzyl ester is a cornerstone of the Boc/Bzl strategy for SPPS. The process involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain anchored to a solid support (resin).

The Boc-SPPS Cycle

The following diagram outlines the iterative cycle of deprotection, neutralization, and coupling.

Caption: The iterative cycle of chain elongation in Boc-SPPS.

Experimental Protocol: A Typical Coupling Step

-

Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free amino group at its N-terminus after deprotection and neutralization steps.

-

Activation (Causality): The carboxylic acid of the incoming Boc-L-tyrosine benzyl ester must be activated to form a peptide bond. This is because the carboxylate itself is a poor electrophile. An activating agent, such as dicyclohexylcarbodiimide (DCC) or HBTU, converts the hydroxyl of the carboxylic acid into a better leaving group, creating a highly reactive intermediate (e.g., an O-acylisourea ester or an activated HOBt ester).

-

Procedure: a. In a separate vessel, dissolve Boc-L-tyrosine benzyl ester (2-4 eq relative to resin substitution) and an activating agent like HOBt (2-4 eq) in an anhydrous solvent like DMF or DCM. b. Add a coupling reagent such as DCC (2-4 eq) or HBTU (2-4 eq) and a base like DIEA (4-6 eq) to the amino acid solution. Allow to pre-activate for several minutes. c. Add the activated amino acid solution to the reaction vessel containing the resin. d. Agitate the mixture for 1-2 hours at room temperature.

-

Validation (Trustworthiness): The completeness of the coupling reaction is a critical self-validating step. It is monitored using the Kaiser (ninhydrin) test. A small sample of the resin beads is taken:

-

Positive Test (Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. The coupling step must be repeated.

-

Negative Test (Yellow/Colorless Beads): Indicates the absence of free primary amines, confirming the reaction is complete. The workflow can proceed to the next cycle.[1]

-

Field Insight: A Key Side Reaction

A known complication when using benzyl-protected tyrosine in Boc-SPPS is the potential for benzyl group migration. Under the repeated acidic conditions of the Boc-deprotection step (TFA), the benzyl group can migrate from the phenolic oxygen to the aromatic ring of the tyrosine side chain.[3] This risk increases with the number of deprotection cycles a particular tyrosine residue is exposed to, making it more problematic for tyrosine residues located early in a long peptide sequence. Awareness of this potential side reaction is crucial for troubleshooting and purification.

Safety, Handling, and Storage

Proper handling ensures both researcher safety and reagent integrity.

-

Safe Handling:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dust.

-

Keep away from food and drink.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is typically between 0°C and 8°C to minimize degradation.[2][6]

Conclusion

Boc-L-tyrosine benzyl ester is more than just a reagent; it is a precisely engineered tool for the controlled synthesis of complex peptides. Its utility is derived from the logical and orthogonal application of its Boc and benzyl protecting groups. A thorough understanding of its properties, the rationale behind its synthesis, and the validation steps within its application workflows empowers researchers to leverage this molecule to its full potential, advancing the frontiers of pharmaceutical and biochemical innovation.

References

- CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]

-

A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech. [Link]

-

O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine. PubChem. [Link]

-

boc-l-tyrosine benzyl ester suppliers USA. ChemicalRegister. [Link]

- US7217835B2 - Production method of O-substituted tyrosine compound.

-

Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega. [Link]

-

General method to prepare amino acids benzyl esters and to isolate them... ResearchGate. [Link]

-

Safety Data Sheet: Boc-L-Tyrosine. Carl ROTH. [Link]

-

The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B)... ResearchGate. [Link]

-

Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. boc-l-tyrosine benzyl ester suppliers USA [americanchemicalsuppliers.com]

- 5. scbt.com [scbt.com]

- 6. usbio.net [usbio.net]

- 7. carlroth.com [carlroth.com]

- 8. rsc.org [rsc.org]

- 9. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 10. researchgate.net [researchgate.net]

- 11. O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine | C21H25NO5 | CID 98763 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Boc-Tyr(Bzl)-OH for Advanced Research Applications

This guide provides an in-depth exploration of the synthesis of N-α-(tert-butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS).[1][2] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the reaction mechanisms, the rationale behind experimental choices, and strategies for overcoming common synthetic challenges.

Introduction: The Strategic Importance of Boc-Tyr(Bzl)-OH in Peptide Synthesis

The synthesis of bioactive peptides is a cornerstone of modern therapeutic development and biochemical research. The precise assembly of amino acid sequences necessitates a robust strategy of protecting groups to prevent unwanted side reactions. Boc-Tyr(Bzl)-OH is a quintessential example of a strategically protected amino acid derivative. The tert-butoxycarbonyl (Boc) group provides temporary protection of the α-amino functionality, while the benzyl (Bzl) group offers more robust, semi-permanent protection for the nucleophilic hydroxyl group of the tyrosine side chain.[1] This orthogonal protection scheme is fundamental to the Boc/Bzl strategy in SPPS, where the Boc group is selectively cleaved under moderately acidic conditions (typically with trifluoroacetic acid, TFA), and the benzyl group is removed during the final, more stringent acidolytic cleavage from the resin, often with anhydrous hydrogen fluoride (HF).[1]

Strategic Synthesis: A Tale of Two Routes

The synthesis of Boc-Tyr(Bzl)-OH can be approached from two primary strategic directions, each with its own set of advantages and considerations. The choice of route often depends on the starting materials available, scale of the synthesis, and the desired purity profile of the final product.

Route 1: Sequential Protection - Boc Protection Followed by Benzylation

This is a widely employed and logical approach that involves the initial protection of the more nucleophilic α-amino group of L-tyrosine, followed by the benzylation of the phenolic hydroxyl group.

Route 2: Orthogonal Protection - Benzylation Followed by Boc Protection

In this alternative strategy, the hydroxyl group of L-tyrosine is first protected with a benzyl group, and then the α-amino group is subsequently protected with the Boc group. This route can be advantageous in certain contexts, particularly when trying to avoid potential side reactions associated with the benzylation of Boc-L-tyrosine.

A comparative analysis of these two routes is presented below:

| Feature | Route 1: Boc then Bzl | Route 2: Bzl then Boc |

| Starting Material | L-Tyrosine | L-Tyrosine |

| Key Intermediates | Boc-L-tyrosine (Boc-Tyr(OH)-OH) | O-benzyl-L-tyrosine (Tyr(Bzl)-OH) |

| Advantages | - Well-established and widely documented.- Good control over N-protection.- High yields for the initial Boc protection step.[3] | - Can minimize potential C-alkylation during benzylation.- O-benzyl-L-tyrosine is commercially available, potentially shortening the synthesis. |

| Disadvantages | - Potential for O-acylation during Boc protection if conditions are not optimized.- Benzylation of the phenolic hydroxyl group can sometimes be sluggish. | - Benzylation of unprotected tyrosine can sometimes lead to lower yields due to the zwitterionic nature of the starting material.[4]- Requires careful control of pH during benzylation to favor O-alkylation. |

| Overall Recommendation | Generally the preferred route for its reliability and high-yielding initial step. | A viable alternative, especially if O-benzyl-L-tyrosine is readily available or if issues with C-alkylation are encountered in Route 1. |

Delving into the Mechanism: A Scientist's Perspective

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

The Boc Protection of L-Tyrosine: A Nucleophilic Acyl Substitution

The introduction of the Boc group onto the α-amino group of L-tyrosine proceeds via a nucleophilic acyl substitution mechanism. The reagent of choice is typically di-tert-butyl dicarbonate (Boc)₂O.

Mechanism:

-

Deprotonation of the Amino Group (Optional but Recommended): In the presence of a base (e.g., K₂CO₃, NaHCO₃, or an organic base like triethylamine), the amino group of L-tyrosine is deprotonated, increasing its nucleophilicity.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of (Boc)₂O.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Collapse of the Intermediate and Product Formation: The intermediate collapses, leading to the formation of the N-Boc protected tyrosine, along with the liberation of tert-butanol and carbon dioxide. The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.

Caption: Boc protection of L-tyrosine.

Causality Behind Experimental Choices:

-

Choice of Base: A mild inorganic base like potassium carbonate or sodium bicarbonate is often preferred in aqueous/organic solvent mixtures.[3] These bases are strong enough to deprotonate the amino group sufficiently without causing significant hydrolysis of the (Boc)₂O reagent or promoting side reactions.

-

Solvent System: A mixture of water and an organic solvent like dioxane or THF is commonly used to dissolve both the polar amino acid and the nonpolar (Boc)₂O.

The O-Benzylation of the Phenolic Hydroxyl Group: The Williamson Ether Synthesis

The benzylation of the phenolic hydroxyl group of tyrosine is most commonly achieved via the Williamson ether synthesis.[5][6] This reaction is a classic example of an SN2 reaction.

Mechanism:

-

Deprotonation of the Phenolic Hydroxyl Group: A base is used to deprotonate the weakly acidic phenolic hydroxyl group (pKa ≈ 10), forming a more nucleophilic phenoxide ion.

-

SN2 Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide (or chloride) in a backside attack.

-

Product Formation: The carbon-oxygen bond is formed, and the bromide ion is displaced as a leaving group, yielding the O-benzyl ether.

Caption: O-benzylation via Williamson ether synthesis.

Causality Behind Experimental Choices:

-

Choice of Base: The choice of base is critical. While strong bases like sodium hydride (NaH) can be used, they can also promote side reactions.[7] For phenols, weaker bases like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) are often sufficient and offer better control, minimizing the risk of C-alkylation of the aromatic ring.[3]

-

Alkylating Agent: Benzyl bromide is generally more reactive than benzyl chloride and is often the preferred reagent.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used as they can dissolve the reactants and facilitate the SN2 reaction.

Potential Side Reactions and Mitigation Strategies

A successful synthesis requires an awareness of potential side reactions and the implementation of strategies to minimize their occurrence.

-

Di-Boc Formation: During the Boc protection of tyrosine, if the reaction conditions are too harsh (e.g., a very strong base or a large excess of (Boc)₂O), it is possible to form the di-Boc derivative, where the phenolic hydroxyl group is also protected as a tert-butoxycarbonyl carbonate.[8] This can be minimized by using stoichiometric amounts of (Boc)₂O and a mild base.

-

C-Alkylation during Benzylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, especially with stronger bases or at higher temperatures. Using a milder base and carefully controlling the reaction temperature can help to favor the desired O-alkylation.[5]

-

Benzyl Group Migration: Under the repeated acidic conditions used for Boc deprotection in SPPS, a small proportion of the benzyl protecting groups may migrate from the oxygen atom to the aromatic ring of tyrosine.[9] This is a known issue, particularly for tyrosine residues located early in the synthesis of long peptides. While this is more of a concern during peptide synthesis itself, it is an important consideration when choosing this protecting group strategy.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific laboratory conditions and scale of the synthesis.

Protocol 1: Synthesis of Boc-L-tyrosine (Boc-Tyr(OH)-OH)

-

In a flask, dissolve potassium carbonate (K₂CO₃, 3.0 eq.) in a 1:1 mixture of water and dioxane.

-

Cool the solution to 0°C in an ice bath.

-

Add L-tyrosine (1.0 eq.) to the cooled solution with stirring.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in dioxane to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

The next day, add water to the reaction mixture and acidify to pH 4 with a saturated solution of potassium bisulfate (KHSO₄).

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield Boc-L-tyrosine as an oil or a solid.[3]

Protocol 2: Synthesis of Boc-Tyr(Bzl)-OH from Boc-L-tyrosine

-

Charge a round-bottom flask with Boc-L-tyrosine (1.0 eq.) and a mixture of dioxane and DMF (1:1).

-

To this suspension, add sodium bicarbonate (NaHCO₃, 1.0 eq.) and benzyl bromide (1.0 eq.) with continuous stirring.

-

Heat the reaction mixture to 90°C and stir overnight.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with brine and water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography or crystallization.[3]

Purification and Characterization: Ensuring the Integrity of Your Building Block

The purity of Boc-Tyr(Bzl)-OH is critical for the successful synthesis of high-quality peptides.[2] Impurities in the starting material can lead to the formation of deletion sequences or other modified peptides that are difficult to separate from the target peptide.

Purification Strategies:

-

Extraction: A standard aqueous workup is typically used to remove water-soluble impurities and inorganic salts.

-

Crystallization: Boc-Tyr(Bzl)-OH is a crystalline solid, and crystallization is an effective method for purification. A common solvent system for crystallization is ethyl acetate/hexane.

-

Column Chromatography: For challenging purifications, silica gel column chromatography can be employed to separate the desired product from closely related impurities.

Characterization:

-

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and assess the purity of the product.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of Boc-Tyr(Bzl)-OH.[10] Reversed-phase HPLC is typically used with a gradient of water and acetonitrile containing a small amount of TFA.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. Key signals to look for in the ¹H NMR spectrum include the characteristic peaks for the Boc group (a singlet around 1.4 ppm), the benzyl group (aromatic protons and a singlet for the CH₂ group around 5.0 ppm), and the tyrosine aromatic protons.[3]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.

Conclusion: A Foundation for Innovation

The synthesis of Boc-Tyr(Bzl)-OH is a foundational technique in the field of peptide chemistry. A deep understanding of the reaction mechanisms, the rationale behind the choice of reagents and conditions, and potential pitfalls is essential for any researcher or scientist working in this area. By mastering the synthesis of this critical building block, researchers can ensure the quality and integrity of their starting materials, paving the way for the successful synthesis of complex and biologically important peptides that drive innovation in medicine and biotechnology.

References

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

- Google Patents. (2007). US7217835B2 - Production method of O-substituted tyrosine compound.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

- Google Patents. (2015). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.

-

Aapptec Peptides. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3]. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Boc-tyr(boc)-OH. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Key Considerations When Purchasing Boc-Tyr(Bzl)-OH for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2022). Total synthesis of selected tyrosine‐derived alkaloids: A comparative analysis of tyrosine‐based chiral pool vs other synthetic approaches. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of Benzyl (tert-butoxycarbonyl)-L-tyrosinate in Organic Solvents

Introduction

Benzyl (tert-butoxycarbonyl)-L-tyrosinate, commonly referred to as Boc-Tyr-OBn, is a pivotal intermediate in the field of peptide synthesis and drug development. As a derivative of the amino acid L-tyrosine, its amino and carboxylic acid functionalities are masked by the tert-butoxycarbonyl (Boc) and benzyl (Bn) protecting groups, respectively. This strategic protection enhances the compound's lipophilicity, making it more amenable to reactions in organic media, a critical aspect of modern solid-phase and solution-phase peptide synthesis.[1] Understanding the solubility of Boc-Tyr-OBn in various organic solvents is paramount for researchers and drug development professionals, as it directly influences reaction kinetics, purification efficiency, and the overall success of synthetic routes. This guide provides a comprehensive overview of the solubility characteristics of Boc-Tyr-OBn, the underlying chemical principles, and a detailed protocol for its experimental determination.

Physicochemical Properties and Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The presence of the bulky and non-polar Boc and benzyl groups in Boc-Tyr-OBn significantly diminishes the zwitterionic character typical of unprotected amino acids.[2] This modification leads to a marked increase in solubility in organic solvents and a corresponding decrease in aqueous solubility.

While precise quantitative solubility data for Boc-Tyr-OBn is not extensively documented in publicly available literature, a qualitative and semi-quantitative solubility profile can be constructed based on the known behavior of structurally analogous N-Boc protected and benzyl ester-protected amino acids, such as Boc-L-Leucine and Boc-L-phenylalanine methyl ester.[3][4]

Table 1: Qualitative and Estimated Solubility of Benzyl (tert-butoxycarbonyl)-L-tyrosinate in Common Organic Solvents

| Solvent Class | Solvent | Polarity Index | Expected Solubility | Rationale and Remarks |

| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | Very Soluble | Excellent solvent for peptide synthesis; effectively solvates the protected amino acid backbone. |

| Dimethyl sulfoxide (DMSO) | 7.2 | Very Soluble | High polarity allows for strong dipole-dipole interactions. A solubility of >100 mg/mL is reported for the similar Boc-L-Tyrosine methyl ester.[5] | |

| Acetonitrile (ACN) | 5.8 | Soluble | Commonly used in reversed-phase chromatography for purification. | |

| Tetrahydrofuran (THF) | 4.0 | Soluble | A good general-purpose solvent for organic reactions. | |

| Acetone | 5.1 | Soluble | A polar aprotic solvent capable of dissolving many organic compounds. | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Very Soluble | A widely used solvent for organic synthesis and purification due to its ability to dissolve a broad range of organic compounds. |

| Chloroform | 4.1 | Very Soluble | Similar to DCM, it is an effective solvent for non-polar to moderately polar compounds. | |

| Alcohols | Methanol (MeOH) | 5.1 | Soluble | The most polar of the simple alcohols, capable of hydrogen bonding. |

| Ethanol (EtOH) | 4.3 | Sparingly Soluble | Less polar than methanol, leading to reduced solubility. | |

| Isopropanol (IPA) | 3.9 | Sparingly Soluble | Lower polarity compared to methanol and ethanol. | |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | Soluble | A moderately polar solvent commonly used in extractions and chromatography. |

| Ethers | Diethyl Ether | 2.8 | Sparingly Soluble | A relatively non-polar solvent; solubility is expected to be limited. |

| Hydrocarbons | Hexane | 0.1 | Insoluble | A non-polar solvent, unlikely to effectively solvate the polar functionalities of the molecule. |

| Toluene | 2.4 | Sparingly Soluble | A non-polar aromatic solvent with some capacity to interact with the benzyl and phenyl rings. |

The Chemical Principles Governing Solubility

The solubility of Boc-Tyr-OBn is a direct consequence of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The adage "like dissolves like" provides a foundational understanding.

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Boc-Tyr-OBn, with its ester and carbamate groups, possesses a moderate degree of polarity. It will, therefore, dissolve best in solvents of similar polarity.

-

Hydrogen Bonding: The N-H group of the carbamate in Boc-Tyr-OBn can act as a hydrogen bond donor, while the carbonyl oxygens of the Boc and benzyl ester groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding, such as alcohols, can interact with these sites and enhance solubility. However, the bulky protecting groups can sterically hinder these interactions.

-

Van der Waals Forces: The non-polar benzyl and tert-butyl groups contribute significantly to the molecule's size and surface area, leading to substantial van der Waals interactions with non-polar and moderately polar solvents.

Sources

- 1. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BOC-L-Leucine (BOC-L-Leu) BP EP USP CAS 13139-15-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. CAS 51987-73-6: boc-L-phenylalanine methyl ester [cymitquimica.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

The Strategic Application of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive technical resource on N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine, commonly referred to as Boc-Tyr(Bzl)-OH. As a cornerstone building block in synthetic peptide chemistry, a thorough understanding of its properties, commercial availability, and application is paramount for researchers and professionals in drug development and related scientific fields. This document provides a detailed exploration of Boc-Tyr(Bzl)-OH, from its fundamental physicochemical properties to its strategic implementation in solid-phase peptide synthesis (SPPS), underpinned by field-proven insights and methodologies.

Introduction: The Significance of Boc-Tyr(Bzl)-OH in Peptide Synthesis

The synthesis of peptides with well-defined sequences is fundamental to numerous areas of scientific research, including drug discovery, proteomics, and materials science. The chemical synthesis of peptides is a stepwise process that involves the sequential addition of amino acids to a growing peptide chain. To ensure the formation of the correct peptide sequence, the reactive functional groups of the amino acids must be temporarily protected to prevent unwanted side reactions.

Boc-Tyr(Bzl)-OH is a derivative of the amino acid tyrosine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group of the phenolic side chain is protected by a benzyl (Bzl) group. This dual protection strategy is a classic and effective approach, particularly in the context of Boc/Bzl solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection for the α-amino group and can be selectively removed under moderately acidic conditions, while the more robust benzyl ether safeguards the tyrosine side chain and requires stronger acidic conditions for its removal. This differential lability is the cornerstone of the Boc/Bzl SPPS strategy, allowing for the controlled and directional assembly of the peptide chain.

Commercial Suppliers and Pricing Landscape

The accessibility and cost of Boc-Tyr(Bzl)-OH are critical considerations for research budgets and the scaling up of peptide synthesis. A variety of chemical suppliers offer this reagent, with pricing influenced by purity, quantity, and the supplier's manufacturing scale. Below is a comparative overview of prominent commercial suppliers and their indicative pricing.

| Supplier | Product Number | Quantity | Purity | Indicative Price (USD) |

| Aapptec | ABY110 | 25 g | ≥98% | $45.00 |

| 100 g | Price on request | |||

| MedChemExpress | HY-W011073 | 5 g | >98% | $32.00 |

| 10 g | $50.00 | |||

| 25 g | $100.00 | |||

| 100 g | $255.00 | |||

| Sigma-Aldrich (Novabiochem®) | 853056 | Various | ≥98.0% (HPLC) | Pricing not publicly available |

| ChemPep | 111902 | 25 g | >99% | $105.00 |

| 100 g | $248.00 | |||

| Bachem | Custom/Bulk | 25 g | High | CHF 101.70 |

| 100 g | CHF 292.10 |

Note: Prices are indicative and subject to change. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Physicochemical Properties of Boc-Tyr(Bzl)-OH

A comprehensive understanding of the physicochemical properties of Boc-Tyr(Bzl)-OH is essential for its proper handling, storage, and successful application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 2130-96-3 | [1][2] |

| Molecular Formula | C₂₁H₂₅NO₅ | [1][2] |

| Molecular Weight | 371.43 g/mol | |

| Appearance | White to off-white powder | [3] |

| Melting Point | 110-112 °C | |

| Optical Rotation ([α]²⁰/D) | +27.0 ± 1.5° (c = 2% in ethanol) | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in DMF | [4] |

Synthesis of Boc-Tyr(Bzl)-OH: A Step-by-Step Protocol

The synthesis of Boc-Tyr(Bzl)-OH involves a two-step process starting from L-tyrosine: N-terminal Boc protection followed by O-benzylation of the phenolic hydroxyl group.

Step 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

The first step is the protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

L-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium carbonate (K₂CO₃)

-

Dioxane

-

Deionized water

-

Potassium bisulfate (KHSO₄) solution (saturated)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a suitable reaction vessel, dissolve potassium carbonate (3.0 eq) in a 1:1 mixture of deionized water and dioxane.

-

Cool the solution to 0°C using an ice bath.

-

Add L-tyrosine (1.0 eq) to the cooled solution with stirring.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The following day, add deionized water to the reaction mixture.

-

Acidify the mixture to a pH of 4 by the dropwise addition of a saturated potassium bisulfate solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield Boc-Tyr-OH as an oil, which can be used in the next step without further purification.[4]

Step 2: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)

The second step involves the benzylation of the phenolic hydroxyl group of Boc-Tyr-OH.

Materials:

-

Boc-Tyr-OH (from Step 1)

-

Benzyl bromide (BnBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Charge a round-bottom flask with Boc-Tyr-OH (1.0 eq) and a 1:1 mixture of dioxane and DMF.

-

To this suspension, add sodium bicarbonate (1.0 eq) and benzyl bromide (1.0 eq) with continuous stirring.

-

Heat the reaction mixture to 90°C and stir overnight.[4]

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash sequentially with brine and deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Boc-Tyr(Bzl)-OH.

-

The product can be further purified by column chromatography or recrystallization.

Caption: Synthesis workflow for Boc-Tyr(Bzl)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Tyr(Bzl)-OH is a key reagent in the Boc/Bzl strategy for SPPS. The following is a generalized, step-by-step protocol for the incorporation of a Boc-Tyr(Bzl)-OH residue into a growing peptide chain on a solid support.

The Boc/Bzl SPPS Cycle

The synthesis involves a repetitive cycle of deprotection, neutralization, and coupling.

Materials and Reagents:

-

Merrifield or MBHA resin pre-loaded with the C-terminal amino acid

-

Boc-Tyr(Bzl)-OH

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50%)

-

Diisopropylethylamine (DIPEA) in DCM or N-methylpyrrolidone (NMP)

-

Coupling reagents (e.g., DCC/HOBt, HBTU/DIPEA)

-

DCM, NMP, or DMF as solvents

-

Washing solvents (DCM, Methanol)

Experimental Protocol:

-

Resin Swelling: Swell the resin in the appropriate solvent (e.g., DCM or DMF) for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.[5]

-

The mechanism involves protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which decarboxylates to yield the free amino group.

-

Wash the resin thoroughly with DCM to remove the TFA and byproducts.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a solution of DIPEA in DCM or NMP.

-

Wash the resin with DCM and DMF to remove excess base.

-

-

Coupling of Boc-Tyr(Bzl)-OH:

-

In a separate vessel, pre-activate Boc-Tyr(Bzl)-OH (typically 2-4 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU in the presence of DIPEA, or DCC/HOBt) in DMF or NMP.

-

Add the activated Boc-Tyr(Bzl)-OH solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[6]

-

-

Washing:

-

Wash the resin extensively with DMF, DCM, and methanol to remove unreacted reagents and byproducts.

-

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Caption: The Boc/Bzl Solid-Phase Peptide Synthesis cycle.

Cleavage and Final Deprotection

Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups, including the benzyl group on tyrosine, must be removed.

Reagents:

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol) to prevent side reactions with the tyrosine residue.[3]

Procedure:

-

Dry the peptide-resin thoroughly.

-

Place the resin in a specialized HF cleavage apparatus.

-

Add scavengers to the reaction vessel.

-

Cool the vessel to -5 to 0°C.

-

Carefully distill anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1 hour.

-

Remove the HF by vacuum distillation.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

-

Lyophilize the extract to obtain the crude peptide, which can then be purified by HPLC.

Quality Control and Analytical Methods

Ensuring the purity and identity of Boc-Tyr(Bzl)-OH is a prerequisite for the synthesis of high-quality peptides. The primary analytical techniques for quality control include:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for determining the purity of Boc-amino acids. A C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Boc-Tyr(Bzl)-OH should always be consulted, general safety precautions for similar powdered chemical reagents should be followed. The SDS for the closely related Boc-L-Tyrosine indicates that it is not classified as a hazardous substance.[7] However, good laboratory practices should always be observed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Boc-Tyr(Bzl)-OH remains an indispensable reagent for the synthesis of tyrosine-containing peptides, particularly within the well-established Boc/Bzl SPPS framework. Its strategic use, coupled with robust protocols for synthesis, coupling, and deprotection, enables the efficient and reliable production of complex peptides for a wide range of applications in research and drug development. A thorough understanding of its properties, commercial availability, and the nuances of its application, as detailed in this guide, provides a solid foundation for scientists and researchers to achieve their synthetic goals.

References

- Benchchem. (2025). Application Notes: Incorporation of Boc-Tyr(Bzl)-OH in Solution-Phase Peptide Synthesis. Benchchem.

- PubChem. (n.d.). Boc-tyr(boc)-OH. National Center for Biotechnology Information.

-

Aapptec. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec. Retrieved from [Link]

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.

- The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. The Royal Society of Chemistry.

- Carl ROTH. (n.d.).

- (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Benchchem. (2025). The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide. Benchchem.

- (2014). Methods and protocols of modern solid phase peptide synthesis.

- (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech.

- Corey Organics. (n.d.). boc-l-tyr-oh amino acids manufacturers. Corey Organics.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH. National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes and Protocols for the Strategic Use of Boc-L-Tyrosinate in Solution-Phase Peptide Synthesis

Abstract

This technical guide provides an in-depth exploration of N-α-(tert-butyloxycarbonyl)-L-tyrosine (Boc-L-tyrosinate) as a foundational building block in solution-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to elucidate the chemical principles and strategic considerations behind its application. We will detail robust, field-proven protocols for peptide coupling and N-α-deprotection, discuss the causality behind experimental choices, and address common challenges such as side-chain reactions and purification. The protocols are designed as self-validating systems, incorporating in-process controls to ensure reaction fidelity and maximize yield and purity.

Introduction: The Significance of Tyrosine and the Role of Boc Protection

L-tyrosine is a critical amino acid residue in a vast number of biologically active peptides and proteins, contributing to structure and function through its phenolic side chain. This hydroxyl group can participate in hydrogen bonding, phosphorylation, and other post-translational modifications. However, the very reactivity that makes tyrosine functionally important also presents a challenge during chemical peptide synthesis. Both its α-amino group and its phenolic hydroxyl group are nucleophilic and must be managed to prevent unwanted side reactions.

In the realm of peptide synthesis, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of a well-established chemical strategy. Boc-L-tyrosinate, with its α-amino group temporarily masked, allows for the selective formation of a peptide bond at its C-terminus. The Boc group is characterized by its stability in neutral and basic conditions, yet it is readily cleaved under moderately acidic conditions, a property that is exploited for the stepwise elongation of a peptide chain.[1][] While solid-phase synthesis has become dominant, solution-phase synthesis using Boc-protected amino acids remains highly relevant, particularly for the large-scale production of shorter peptides and for certain complex sequences where it offers advantages in purification and scalability.[]

Core Principles: Causality in Experimental Design

The Imperative of Orthogonal Protection

Successful peptide synthesis hinges on the principle of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others.[4] In the context of Boc-L-tyrosinate, the primary focus is on the acid-labile N-α-Boc group. For simple di- or tripeptides, the phenolic hydroxyl group of tyrosine may be left unprotected. However, for longer syntheses or when strong activating agents are used, this group can be acylated, leading to undesired byproducts.[5] In such cases, a derivative with side-chain protection, such as Boc-Tyr(Bzl)-OH, is preferable. This guide will focus on scenarios where Boc-L-Tyrosine (with an unprotected side chain) can be effectively used, while acknowledging the potential for side-chain reactivity.

The Mechanism of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This process is not spontaneous and requires the "activation" of the carboxylic acid group of the incoming amino acid (in this case, Boc-L-tyrosinate) to make it more susceptible to nucleophilic attack by the amino group of the C-terminal partner. This is achieved using coupling reagents.

The Logic of Boc Deprotection

The Boc group is cleaved via an acid-catalyzed mechanism. Reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent protonate the carbonyl oxygen of the Boc group, leading to its fragmentation into gaseous isobutylene and carbon dioxide, and regenerating the free amine of the peptide.[] This process leaves the amine as a salt (e.g., a trifluoroacetate or hydrochloride salt), which must be neutralized before the next coupling step.[6]

Experimental Workflow: A Validated Dipeptide Synthesis

The following diagram illustrates the fundamental cycle of solution-phase peptide synthesis using Boc-L-tyrosinate to synthesize a dipeptide, Boc-Tyr-X-OR, where 'X' is another amino acid and 'R' is a C-terminal protecting group (e.g., methyl, ethyl).

Sources

Introduction: The Role of Tyrosine and Protected Amino Acids in Peptide Science

An Application Guide to N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH): A Cornerstone Building Block for Bioactive Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Bioactive peptides, short chains of amino acid residues, are pivotal regulators of physiological processes, making them a focal point for drug discovery and therapeutic development.[1][2] From the potent vasoconstrictive actions of Angiotensin II to the analgesic effects of enkephalins, the specific sequence of amino acids dictates biological function.[3][4][5] The aromatic amino acid L-Tyrosine is a frequently encountered and functionally critical residue in many of these peptides. Its phenolic side chain is often involved in crucial receptor-binding interactions and can influence the peptide's overall structure and stability.[6][7][8]

The chemical synthesis of peptides is a precise, stepwise process that requires a sophisticated protecting group strategy to prevent unwanted side reactions and ensure the correct amino acid sequence.[9][10] N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine, commonly referred to as Boc-Tyr(Bzl)-OH, is a quintessential building block in this field. It employs the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group and a benzyl (Bzl) ether for the semi-permanent protection of the tyrosine side-chain hydroxyl group.[11][12][13][14] This guide provides an in-depth exploration of Boc-Tyr(Bzl)-OH, detailing its properties, the strategic principles of its use, and comprehensive protocols for its application in the synthesis of bioactive peptides.

Physicochemical Properties of Boc-Tyr(Bzl)-OH

A thorough understanding of the starting material is fundamental to reproducible and successful synthesis. The key physicochemical properties of Boc-Tyr(Bzl)-OH are summarized below, providing essential information for handling, storage, and reaction calculations.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₅NO₅ | [13] |

| Molecular Weight | 371.43 g/mol | [13][15] |

| Appearance | White to off-white or light yellow powder | [13][15] |

| Melting Point | 110-112 °C | [13][15] |

| Optical Rotation | [α]²⁰/D +27.0 ± 1.5°, c=2% in ethanol | [13][15] |

| Storage Temperature | 2-8°C, under dry conditions | [13] |

| CAS Number | 2130-96-3 |

The Boc/Bzl Protecting Group Strategy: A "Quasi-Orthogonal" Approach

The classic Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS) is built upon the principle of differential acid lability. While both the N-α-Boc group and the side-chain Benzyl group are removed by acid, their sensitivity to acid strength is vastly different. This "quasi-orthogonal" relationship allows for the selective removal of the temporary Boc group at each cycle of peptide elongation without disturbing the more robust benzyl protection on the tyrosine side chain.[14][16]

-

Temporary (N-α) Protection Removal: The Boc group is labile to moderate acids and is typically cleaved using a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.[11][17]

-

Permanent (Side-Chain) Protection Removal: The Benzyl ether is significantly more stable and requires treatment with a very strong acid, such as anhydrous liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11] This step is performed once at the end of the synthesis, concurrently with the cleavage of the peptide from its solid support.

The diagram below illustrates this core principle of differential lability, which is the foundation of the Boc-SPPS workflow.

Caption: Differential acid lability in the Boc/Bzl strategy.

Application in Solid-Phase Peptide Synthesis (SPPS): A Protocol for Leu-Enkephalin

To illustrate the practical application of Boc-Tyr(Bzl)-OH, we present a detailed protocol for the manual synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid peptide. The synthesis proceeds from the C-terminus (Leu) to the N-terminus (Tyr).

The general workflow for Boc-SPPS is a cyclical process involving deprotection, neutralization, and coupling, followed by a final cleavage step.

Caption: General workflow for a single cycle in Boc-SPPS.

Detailed Protocol: Synthesis of Leu-Enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH)

This protocol assumes a synthesis scale starting with 0.5 mmol of Merrifield resin.

Materials and Reagents:

-

Merrifield Resin (1% DVB, 1.0 meq/g substitution)

-

Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF) - Peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

-

Anhydrous Hydrogen Fluoride (HF) with apparatus

-

Anisole (scavenger)

-

Diethyl ether (cold)

-

Reagents for Kaiser Test[18]

Step 1: Attachment of the First Amino Acid (Boc-Leu-OH) to Merrifield Resin

-

Rationale: The C-terminal amino acid must be covalently linked to the solid support. The cesium salt method is commonly used to minimize racemization.

-

Swell 0.5 g of Merrifield resin (0.5 mmol) in DMF for 1 hour in a reaction vessel.

-

In a separate flask, prepare the cesium salt of Boc-Leu-OH by reacting it with one equivalent of cesium carbonate (Cs₂CO₃) in a methanol/water solution, then evaporate to dryness.

-

Add the dried Boc-Leu-Cs salt (1.5 mmol, 3 eq.) to the swollen resin in DMF.

-

Heat the mixture to 50°C and agitate for 24-48 hours.

-

Wash the resin thoroughly with DMF, DMF/water, methanol, and finally DCM. Dry under vacuum.

-

Determine the final loading of the resin using a method like picric acid titration.

Step 2: The Elongation Cycle (Repeated for Phe, Gly, Gly, Tyr)

-

A. Deprotection:

-

Swell the Boc-Leu-Resin in DCM.

-

Add a solution of 50% TFA in DCM (v/v) and agitate for 2-3 minutes (pre-wash).[19]

-

Drain and add fresh 50% TFA/DCM solution. Agitate for 25-30 minutes. The Boc group is removed, leaving the N-terminus as a TFA salt.[17][19]

-

Drain the TFA solution and wash the resin with DCM (3x) and Isopropanol (1x) to remove residual acid.

-

-

B. Neutralization:

-

Wash the resin with DCM (2x).

-

Add a solution of 5% DIEA in DCM (v/v) and agitate for 5 minutes. Repeat this step once.[16]

-

Rationale: The tertiary amine base (DIEA) deprotonates the terminal ammonium salt to regenerate the free amine, which is necessary for the subsequent coupling reaction.[16]

-

Wash the resin thoroughly with DCM (5x) to remove excess base.

-

-

C. Coupling (Example: Coupling Boc-Phe-OH):

-

In a separate flask, dissolve Boc-Phe-OH (1.5 mmol, 3 eq.) and HOBt (1.5 mmol, 3 eq.) in a minimal amount of DMF.

-

Cool the solution to 0°C and add DCC (1.5 mmol, 3 eq.) dissolved in DCM. Allow the activation to proceed for 10-15 minutes. Note: Dicyclohexylurea (DCU), a byproduct, will precipitate.

-

Rationale: DCC is a dehydrating agent that activates the carboxylic acid. HOBt is an additive that forms an active ester, which increases coupling efficiency and, crucially, suppresses racemization.[20]

-

Filter the DCU precipitate and add the activated Boc-Phe-OH solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

D. Monitoring:

-

Perform a qualitative Kaiser test on a small sample of beads.[18] A blue color indicates the presence of free primary amines (incomplete reaction), while yellow/brown indicates their absence (complete reaction). If the test is positive, the coupling step should be repeated.

-

Repeat the elongation cycle (Steps 2A-2D) for Boc-Gly-OH, then again for Boc-Gly-OH, and finally for Boc-Tyr(Bzl)-OH.

Step 3: Final Cleavage and Deprotection

-

CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus within a fume hood.

-

Dry the final peptide-resin (Boc-Tyr(Bzl)-Gly-Gly-Phe-Leu-Resin) completely under high vacuum.

-

Place the dried resin in the HF reaction vessel. Add a magnetic stir bar and anisole (approx. 1 mL per gram of resin) as a scavenger.

-

Rationale: During cleavage, the acid removes the benzyl group from tyrosine, generating a reactive benzyl cation. Anisole acts as a scavenger to trap this cation, preventing it from re-attaching to other residues like tryptophan or methionine (if present) or causing other side reactions.

-

Cool the vessel to -78°C (dry ice/acetone bath). Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

-

Allow the mixture to warm to 0°C and stir for 60-90 minutes. This single step cleaves the peptide from the Merrifield resin and removes the benzyl protecting group from the tyrosine side chain.

-

Evaporate the HF under a stream of nitrogen and then under high vacuum.

-

Wash the residue with cold diethyl ether to precipitate the crude peptide and remove the scavenger. Centrifuge and decant the ether. Repeat 3-4 times.

-

Dry the crude peptide pellet under vacuum.

Step 4: Purification and Analysis

-

Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water).

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[21][22] A gradient of acetonitrile in water (both containing 0.1% TFA) is typically used.

-

Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure product.

-

Pool the pure fractions and lyophilize to obtain the final Leu-enkephalin peptide as a white, fluffy powder.

Application in Solution-Phase Synthesis: A Dipeptide Example

While less common for long peptides, solution-phase synthesis is valuable for producing shorter fragments or when scaling up production. Here is a protocol for synthesizing Boc-Tyr(Bzl)-Gly-OMe.

| Step | Reaction | Typical Yield (%) | Rationale & Notes |

| 1 | Coupling of Boc-Tyr(Bzl)-OH with H-Gly-OMe | 85-95% | The amine component (glycine methyl ester) is neutralized in situ. DCC/HOBt is used to activate the carboxyl component and suppress racemization. Yield is after purification.[12] |

| 2 | Saponification of the Dipeptide Ester | 90-98% | Converts the C-terminal methyl ester to a free carboxylic acid, allowing for further chain elongation if desired.[12] |

| 3 | Catalytic Transfer Hydrogenation (Bzl Removal) | >90% | A mild alternative to HF for removing the benzyl group in solution-phase. Uses a palladium catalyst and a hydrogen donor like formic acid.[12] |

Protocol: Synthesis of Boc-Tyr(Bzl)-Gly-OMe

-

Preparation of Amine: Dissolve H-Gly-OMe·HCl (1.0 eq) in DCM and cool to 0°C. Add N-methylmorpholine (NMM) (1.0 eq) to neutralize the salt and stir for 15 minutes.[12]

-

Coupling Reaction:

-

In a separate flask, dissolve Boc-Tyr(Bzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[12]

-

Add the neutralized glycine methyl ester solution to this mixture.

-

Cool the reaction to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise with stirring.[12]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[12]

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the precipitated DCU byproduct.

-

Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the resulting crude product by silica gel column chromatography to yield the pure dipeptide.

-

Conclusion

Boc-Tyr(Bzl)-OH is a highly reliable and indispensable building block for the synthesis of tyrosine-containing bioactive peptides.[13][15] Its properties are perfectly suited for the classic Boc/Bzl SPPS strategy, which, despite the harsh final cleavage conditions, remains a robust and effective method for producing complex peptides. The detailed protocols provided for both solid-phase and solution-phase synthesis demonstrate the versatility of this reagent. A thorough understanding of the underlying chemical principles—from the quasi-orthogonality of the protecting groups to the mechanisms of coupling and cleavage—enables researchers to troubleshoot and optimize their synthetic strategies, ultimately advancing the fields of pharmacology, biochemistry, and drug development.[13]

References

-

Title: Boc / Bzl Solid Phase Synthesis Source: Sunresin URL: [Link]

-

Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]

-

Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies (via Nature Protocols) URL: [Link]

- Title: Method for preparing Boc-L-tyrosine by using (Boc)

-

Title: Supporting information_OBC_rev1 Source: The Royal Society of Chemistry URL: [Link]

- Source: Google Books (Fragment)

-

Title: Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility Source: PubMed Central (PMC) URL: [Link]

-

Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

-

Title: Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration Source: PubMed Central URL: [Link]

-

Title: Synthesis of Biologically Important Angiotensin-II and Angiotensin-IV Peptides Source: Asian Journal of Chemistry URL: [Link]

-

Title: 26.7: Peptide Synthesis Source: Chemistry LibreTexts URL: [Link]

-

Title: Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response Source: ACS Applied Materials & Interfaces URL: [Link]

-

Title: STEREOSELECTIVE ENZYMATIC SYNTHESES OF ANGIOTENSIN CONVERTING ENZYME INHIBITOR DRUGS Source: SciSpace URL: [Link]

-

Title: Peptide Purification Source: AAPPTec URL: [Link]

-

Title: Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food Source: PubMed Central URL: [Link]

-

Title: HPLC Analysis and Purification of Peptides Source: PubMed Central URL: [Link]

-

Title: A novel tyrosine hyperoxidation enables selective peptide cleavage Source: RSC Publishing URL: [Link]

-

Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications URL: [Link]

-

Title: Analysis and Purification of Synthetic Peptides by Liquid Chromatography Source: Waters URL: [Link]

-

Title: Active fragments of angiotensin II: enzymatic pathways of synthesis and biological effects Source: PubMed URL: [Link]

-

Title: Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis Source: PMC URL: [Link]

-

Title: Food-Derived Bioactive Peptides with Antioxidative Capacity, Xanthine Oxidase and Tyrosinase Inhibitory Activity Source: MDPI URL: [Link]

Sources

- 1. Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. scispace.com [scispace.com]

- 5. Active fragments of angiotensin II: enzymatic pathways of synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]

- 8. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Boc-O-benzyl-L-tyrosine | 2130-96-3 [chemicalbook.com]

- 16. peptide.com [peptide.com]

- 17. chem.uwec.edu [chem.uwec.edu]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. chempep.com [chempep.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. peptide.com [peptide.com]

- 22. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mastering the Coupling of Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) is a cornerstone building block for the synthesis of tyrosine-containing peptides using the robust Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS). While its use is widespread, achieving optimal coupling efficiency and minimizing side reactions requires a nuanced understanding of its chemical properties and the interplay of various activation strategies. This guide provides an in-depth analysis of the challenges associated with coupling Boc-Tyr(Bzl)-OH, a detailed examination of coupling reagent mechanisms, field-proven experimental protocols, and a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: The Role and Characteristics of Boc-Tyr(Bzl)-OH

The Boc/Bzl protecting group strategy in SPPS is predicated on graded acid lability.[1] The N-α-Boc group is transient, designed for removal under moderate acidic conditions (typically Trifluoroacetic Acid, TFA), while the side-chain protecting groups, like the benzyl (Bzl) ether on the tyrosine hydroxyl, are more robust and require stronger acids such as anhydrous Hydrogen Fluoride (HF) for cleavage.[1][2] This differential stability is fundamental to the stepwise elongation of the peptide chain.

Boc-Tyr(Bzl)-OH effectively masks the nucleophilic hydroxyl group of the tyrosine side chain, thereby preventing undesirable O-acylation during coupling steps.[1] However, the bulky nature of both the Boc and Bzl groups can introduce significant steric hindrance, potentially slowing down the coupling reaction.[3] Furthermore, the benzyl ether is not completely immune to the repetitive TFA treatments used for Boc deprotection, which can lead to premature cleavage, especially in the synthesis of long peptides.[1][3] Another potential side reaction during prolonged acid exposure is the migration of the benzyl group from the oxygen atom to the tyrosine ring.[4]

A thorough understanding of these properties is crucial for designing effective coupling protocols.

Table 1: Physicochemical Properties of Boc-Tyr(Bzl)-OH

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅NO₅ | [1] |

| Molecular Weight | 371.43 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 110-112 °C | [1] |

| Optical Rotation | [α]²⁰/D +27.0±1.5°, c = 2% in ethanol | [1] |

| Storage Temperature | 2-8°C | [1] |

Core Principles of Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that involves the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group.[5] This activation is achieved by using a "coupling reagent" that converts the carboxylate's hydroxyl group into a better leaving group.[5] The choice of coupling reagent and additives is paramount for ensuring a high-yield, epimerization-free synthesis.[6]

2.1. The Challenge of Racemization

A primary concern during the activation of any amino acid is racemization, the loss of stereochemical integrity at the α-carbon.[6][7] This occurs when the α-proton is abstracted, often facilitated by the formation of a 5-membered oxazolinone ring intermediate.[6] While urethane-based protecting groups like Boc generally suppress racemization, the risk is not entirely eliminated, especially with over-activation or the presence of strong bases.[6][8] The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (HOBt) or its derivatives, is a standard and highly effective method to suppress this side reaction.[7] These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization and readily undergoes aminolysis.

A Comparative Guide to Coupling Reagents

The success of coupling Boc-Tyr(Bzl)-OH hinges on selecting an appropriate activation method. The two most common families of coupling reagents are carbodiimides and uronium/aminium salts.

3.1. Carbodiimide Reagents (DCC, DIC, EDC)

Carbodiimides function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

-

DCC (Dicyclohexylcarbodiimide): Historically significant, but its use in SPPS is limited because the dicyclohexylurea (DCU) byproduct is insoluble and can clog resin pores and tubing.

-

DIC (Diisopropylcarbodiimide): The preferred carbodiimide for SPPS. The diisopropylurea (DIU) byproduct is soluble in common solvents like DMF and DCM, allowing for easy removal during washing steps.[6]

-

EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide): A water-soluble carbodiimide, making it ideal for solution-phase conjugations or synthesis on highly polar resins.[6] Its urea byproduct is also water-soluble.[6]

When used alone, carbodiimides can lead to significant racemization and the formation of a stable N-acyl urea byproduct, which terminates the chain.[6] Therefore, they are almost always used in conjunction with an additive like HOBt.

3.2. Uronium/Aminium Salt Reagents (HBTU, HATU, COMU)

These reagents are generally more efficient and faster than carbodiimide-based methods. They are sold as stable salts and contain a built-in activating agent moiety (like HOBt or its derivatives).[6]

-

HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate): These are the most common and cost-effective uronium salts. They react with the carboxyl group in the presence of a base (typically DIPEA) to form the HOBt active ester in situ.[6][10]

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Based on HOAt, HATU is more reactive than HBTU and is particularly effective for coupling sterically hindered amino acids or preventing racemization in difficult cases.[6]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure.[11] It offers coupling efficiencies comparable to HATU but with a better safety profile, as it avoids the potentially explosive HOBt/HOAt moieties.[6][11]

Detailed Experimental Protocols

The following protocols are standardized for a 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales. All manipulations should be performed in a dedicated peptide synthesis vessel with provision for nitrogen bubbling and solvent drainage.

Protocol 1: Standard Coupling using DIC/HOBt

This method is robust, cost-effective, and suitable for most coupling steps involving Boc-Tyr(Bzl)-OH.

Materials:

-

Peptide-resin with free N-terminal amine (0.1 mmol)

-

Boc-Tyr(Bzl)-OH (111.4 mg, 0.3 mmol, 3.0 eq)

-

HOBt (46.0 mg, 0.3 mmol, 3.0 eq)

-

DIC (46.8 µL, 0.3 mmol, 3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Isopropanol (IPA)

Procedure: